molecular formula C9H20Cl2Si B7822866 Dichloromethyl(octyl)silane

Dichloromethyl(octyl)silane

Cat. No.: B7822866
M. Wt: 227.24 g/mol
InChI Key: JDDXPHRZLYCGCC-UHFFFAOYSA-N
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Description

Dichloromethyl(octyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a dichloromethyl group and an octyl group. This compound is part of the broader class of chlorosilanes, which are widely used in various industrial and research applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethyl(octyl)silane can be synthesized through the reaction of octylsilane with dichloromethylsilane under controlled conditions. The reaction typically involves the use of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often under anhydrous conditions to prevent hydrolysis of the chlorosilane groups.

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of octylsilane followed by the introduction of a dichloromethyl group. This process is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form silanols and hydrochloric acid.

    Polymerization: This compound can participate in polymerization reactions to form polysiloxanes, which are valuable in the production of silicone-based materials.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols.

    Catalysts: Platinum, palladium.

    Conditions: Anhydrous, inert atmosphere, controlled temperature.

Major Products:

    Silanols: Formed through hydrolysis.

    Polysiloxanes: Formed through polymerization.

Scientific Research Applications

Dichloromethyl(octyl)silane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.

    Biology: Employed in the modification of surfaces for biological assays and the development of biosensors.

    Medicine: Utilized in the formulation of drug delivery systems and medical devices.

    Industry: Applied in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dichloromethyl(octyl)silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. The compound’s reactivity is influenced by the presence of the octyl group, which can affect the steric and electronic properties of the molecule.

Comparison with Similar Compounds

    Dichloromethylsilane: Similar in structure but lacks the octyl group.

    Dichlorodimethylsilane: Contains two methyl groups instead of an octyl group.

    Chlorodimethylsilane: Contains one chlorine and two methyl groups.

Uniqueness: Dichloromethyl(octyl)silane is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences the compound’s reactivity and applications. This makes it particularly valuable in applications requiring surface modification and the creation of hydrophobic coatings.

Properties

IUPAC Name

dichloromethyl(octyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Cl2Si/c1-2-3-4-5-6-7-8-12-9(10)11/h9H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDXPHRZLYCGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[SiH2]C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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